molecular formula C10H5ClO5 B11872502 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 6087-63-4

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11872502
CAS No.: 6087-63-4
M. Wt: 240.59 g/mol
InChI Key: LRQNIHYKHQPUSG-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This specialized coumarin derivative, with the molecular formula C10H5ClO5 and a molecular weight of 240.60 g/mol, is characterized by the presence of both a carboxylic acid and a hydroxy group on its core structure . This unique arrangement makes it a valuable multifunctional synthetic intermediate or potential ligand in coordination chemistry. Researchers utilize this compound in various fields, including medicinal chemistry as a precursor for developing new pharmacologically active molecules, and in materials science for the synthesis of novel organic compounds and metal-organic frameworks. The reactive carboxylic acid group allows for further derivatization, such as amide bond formation, while the chlorine substituent offers a site for cross-coupling reactions. This product is intended for use in laboratory research only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6087-63-4

Molecular Formula

C10H5ClO5

Molecular Weight

240.59 g/mol

IUPAC Name

6-chloro-4-hydroxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H5ClO5/c11-4-1-2-6-5(3-4)8(12)7(9(13)14)10(15)16-6/h1-3,12H,(H,13,14)

InChI Key

LRQNIHYKHQPUSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Coumarin Derivative Functionalization

The most frequently cited method involves functionalizing pre-synthesized 6-chloro-coumarin derivatives. This two-step approach begins with the synthesis of 6-chloro-4-hydroxycoumarin, followed by carboxylation at the C3 position.

Step 1: Synthesis of 6-Chloro-4-hydroxycoumarin
4-Chlororesorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions via the Pechmann condensation. Concentrated sulfuric acid catalyzes the cyclization at 80–100°C for 4–6 hours, yielding 6-chloro-4-hydroxycoumarin.

Step 2: C3 Carboxylation
The coumarin intermediate undergoes nucleophilic substitution with chloroacetic acid in a basic medium (e.g., sodium hydroxide). The reaction proceeds at 60–80°C for 8–12 hours, where the enolate ion at C3 attacks the electrophilic carbon of chloroacetic acid, displacing chloride and forming the carboxylic acid moiety.

Direct Synthesis via Modified Pechmann Condensation

An alternative one-pot method combines 4-chlororesorcinol with β-keto acids (e.g., levulinic acid) in the presence of Brønsted acids. This route bypasses the need for isolated intermediates, but yields are highly sensitive to stoichiometric ratios:

ParameterOptimal ValueEffect of Deviation
Molar Ratio (Resorcinol:β-Keto Acid)1:1.2Excess β-keto acid reduces purity
Reaction Temperature90°C<80°C: Incomplete cyclization
Catalyst (H₂SO₄ Conc.)85%Lower concentrations slow kinetics

This method achieves ~65% yield but requires rigorous purification to remove polymeric byproducts.

Reaction Mechanism and Kinetics

The carboxylation step follows second-order kinetics, with rate constants (k) dependent on base strength. Using NaOH (1.5 eq.) in ethanol, the reaction reaches 90% conversion in 10 hours (k = 0.12 L·mol⁻¹·h⁻¹ at 70°C). Key mechanistic stages include:

  • Deprotonation : Base abstracts the acidic α-hydrogen at C3, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks chloroacetic acid’s electrophilic carbon, forming a tetrahedral intermediate.

  • Chloride Elimination : The intermediate collapses, releasing HCl and forming the C3-carboxylic acid.

Optimization Strategies

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance enolate stability but may promote side reactions. Ethanol-water mixtures (3:1 v/v) balance solubility and reaction control:

SolventYield (%)Byproduct Formation
DMF78High
Ethanol-Water82Moderate
THF65Low

Temperature Control

Maintaining 70±2°C minimizes thermal decomposition of the aldehyde intermediate. Exceeding 75°C accelerates decarboxylation, reducing yields by 15–20%.

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale systems (10 L/hr throughput) achieve 85% yield using:

  • Residence Time : 30 minutes

  • Catalyst : Heterogeneous solid acid (e.g., Amberlyst-15)

  • Workup : In-line liquid-liquid extraction reduces processing time by 40% compared to batch methods.

Waste Management

The process generates 2.1 kg HCl per kg product. Scrubbers neutralize 95% of gaseous HCl, while aqueous waste is treated via alkaline precipitation (pH 10–11) to recover unreacted chloroacetic acid .

Chemical Reactions Analysis

Photoredox Decarboxylative Coupling

The carboxylic acid moiety participates in visible light-driven decarboxylative cross-couplings. Under blue LED irradiation with fac-Ir(ppy)₃ as a photocatalyst, this compound undergoes radical-based reactions with cyanoarenes (e.g., 4-cyanopyridine) to form substituted 4-(pyridin-4-yl)chroman-2-ones .

Key Conditions :

  • Solvent: Dry DMSO

  • Catalyst: 3 mol% fac-Ir(ppy)₃

  • Temperature: Room temperature

  • Reaction Time: 48 hours

Mechanism :

  • Photoexcitation of the catalyst generates a radical species.

  • Decarboxylation of the coumarin-3-carboxylic acid forms a coumarin radical.

  • Radical addition to the cyanoarene yields the coupled product .

Carboxylic Acid Reactions

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) to form methyl esters.
    Yield : ~70–85% (estimated from analogous coumarin systems) .

  • Decarboxylation : Thermal or photochemical decarboxylation produces CO₂ and generates a coumarin radical intermediate .

Hydroxyl Group Reactions

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form 4-alkoxy derivatives.

  • Acetylation : Acetic anhydride/pyridine conditions yield the 4-acetoxy derivative .

Oxidation

The hydroxyl group at position 4 can be oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄ in acidic media), though this may compete with ring-opening reactions .

Reduction

Selective reduction of the α,β-unsaturated lactone (2-oxo group) with NaBH₄ or catalytic hydrogenation remains unexplored but is theoretically plausible.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound ModificationReactivity DifferenceSource
6-Fluoro substitutionReduced electrophilicity due to fluorine’s inductive effect
7-Methyl substitutionEnhanced steric hindrance at position 7

Scientific Research Applications

Research indicates that 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary data suggest it may inhibit pathways involved in inflammation.
  • Antitumor Potential : There is ongoing research into its ability to inhibit cancer cell proliferation.

Applications in Drug Development

Due to its promising biological activities, this compound is being investigated for potential applications in drug development:

  • Pharmaceuticals : Its antioxidant and anti-inflammatory properties may lead to applications in developing drugs for chronic diseases.
  • Agricultural Chemicals : The antimicrobial properties suggest potential use as a natural pesticide or fungicide.
  • Nutraceuticals : Its health benefits could be harnessed in dietary supplements aimed at preventing oxidative stress-related diseases.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromene derivatives, including this compound. Results indicated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical university assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited the growth of several pathogenic strains, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which 6-chloro-2-hydroxy-4-oxo-4H-chromene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with structurally related coumarin derivatives, focusing on substituent variations, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₀H₅ClO₅ -Cl (6), -OH (4), -COOH (3) 240.60 Potential fluorescence probe, chelator
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅ClO₅ -Cl (6), -OH (7), -COOH (3) 240.60 Isomeric differences in solubility
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid C₁₂H₉ClO₄ -Cl (6), -CH₃ (4,7), -COOH (3) 252.65 Enhanced lipophilicity
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid C₁₁H₇BrO₄ -Br (6), -CH₃ (4), -COOH (3) 283.07 Research chemical, halogen effects
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid C₁₁H₈O₅ -OH (7), -CH₃ (4), -COOH (6) 220.18 Altered substituent positions
6-Chloro-4-oxo-4H-chromene-3-carbaldehyde C₁₀H₅ClO₃ -Cl (6), -CHO (3), =O (4) 208.60 Aldehyde group for nucleophilic reactions
Key Observations:

Substituent Position Impact: The hydroxyl group at position 4 in the target compound distinguishes it from the isomeric 6-chloro-7-hydroxy analog . This positional difference affects hydrogen-bonding networks and solubility.

Halogen Effects :

  • Bromine substitution (6-bromo analog) increases molecular weight and polarizability compared to chlorine, influencing photophysical properties and reactivity .

Functional Group Variations :

  • Replacement of the carboxylic acid with an aldehyde (6-chloro-4-oxo-3-carbaldehyde) reduces hydrogen-bonding capacity but introduces aldehyde-specific reactivity (e.g., Schiff base formation) .
Solubility and Reactivity :
  • The target compound’s carboxylic acid group enhances solubility in polar solvents (e.g., water, DMSO), whereas methyl or bromine substituents (e.g., 6-bromo-4-methyl analog) increase solubility in organic solvents like chloroform .
  • The 6-chloro-4,7-dimethyl analog’s higher lipophilicity (logP ~2.1 estimated) suggests improved bioavailability compared to the hydrophilic target compound .

Research Findings and Structural Analyses

  • X-ray crystallography studies on 6-chloro-4-oxo-3-carbaldehyde revealed a planar coumarin core with a dihedral angle of 2.1° between the benzopyrone and aldehyde groups, confirming minimal steric hindrance .
  • NMR data for 7-hydroxy-4-methyl-6-carboxylic acid (δ 158.00 ppm for C=O) highlight electronic effects of substituents on carbonyl chemical shifts .

Biological Activity

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a compound with notable biological activities, making it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H5ClO5C_{10}H_5ClO_5 with a molecular weight of approximately 240.59 g/mol. Its structure consists of a chromene framework, characterized by a fused benzene and pyran ring, with functional groups including a carboxylic acid and hydroxyl group. The chlorine atom at the sixth position significantly influences its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Properties : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Enzyme Inhibition : Studies have demonstrated its potential as an inhibitor of cholinesterases (AChE and BChE), β-secretase, and other enzymes linked to neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound involve interactions with specific cellular targets:

  • Enzyme Interaction : Kinetic studies reveal that the compound can inhibit AChE and BChE with IC50 values indicating moderate potency (e.g., AChE IC50 = 10.4 μM) .
Enzyme TargetIC50 Value (μM)
AChE10.4
BChE7.7
COX-2Moderate
LOXModerate

These interactions are crucial for assessing its therapeutic potential in treating conditions like Alzheimer's disease.

Case Studies

Recent studies have evaluated the efficacy of this compound in various models:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage, suggesting its potential role in neuroprotection.
  • Anti-cancer Activity : The compound has been assessed for cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells, showing promising results that warrant further investigation into its anti-cancer properties .

Comparative Analysis with Similar Compounds

Several structurally similar compounds exhibit varying biological activities based on their substitutions:

Compound NameStructural DifferencesUnique Properties
6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acidFluorine instead of chlorineDifferent reactivity due to electronegativity
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acidBromine instead of chlorinePotentially altered biological activity
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carboxylic acidMethyl group at the seventh positionChanges in solubility and reactivity

These variations highlight how minor structural changes can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization. Key factors include:

  • Catalysts : Palladium or copper catalysts enhance cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Oxidation/Reduction : Sodium chlorate (NaClO₃) in aqueous solutions oxidizes aldehyde intermediates to carboxylic acids, while NaHSO₃ acts as a stabilizing agent .
    • Yield Optimization : Adjust stoichiometry of 4-hydroxy-2-oxo-2H-chromene derivatives and chlorinated precursors, with yields ranging from 46% to 94% depending on substituents .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Step-by-Step Analysis :

  • NMR : Analyze δH (1H NMR) and δC (13C NMR) for substituent-specific shifts. For example, the carboxylic acid proton appears as a broad singlet near δ 12-14 ppm, while aromatic protons show splitting patterns indicative of substitution .
  • IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and carboxylic acid (O-H stretch, ~2500-3000 cm⁻¹) functional groups .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks matching the molecular formula (C₁₀H₅ClO₅) .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Use DCM/hexane or ethyl acetate/n-hexane systems to achieve >95% purity .
  • Column Chromatography : Silica gel with gradient elution (e.g., n-hexane:ethyl acetate 8:2) resolves polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Catalyst Screening : Test alternatives to Pd/Cu, such as Fe³⁺ or enzymatic catalysts, to reduce costs and improve atom economy .
  • Solvent-Free Reactions : Explore microwave-assisted synthesis to minimize solvent use and enhance reaction rates .
  • In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

  • Purity Assessment : Validate via HPLC (≥98% purity threshold) and differential scanning calorimetry (DSC) for melting point consistency .
  • Crystallography : Compare single-crystal X-ray diffraction data (e.g., space group P1, triclinic systems) to confirm structural integrity and polymorphism .

Q. What strategies are recommended for designing bioactivity assays targeting anticancer or antimicrobial activity?

  • Structural Analogues : Use 6-chloro and 4-hydroxy substituents as pharmacophores for enzyme inhibition (e.g., tyrosine kinases or β-lactamases) .
  • In Silico Modeling : Perform docking studies with receptors (e.g., COX-2 or DNA gyrase) to predict binding affinity before in vitro testing .
  • Dose-Response Experiments : Test cytotoxicity across a concentration gradient (e.g., 0.1–100 µM) in cell lines, using MTT assays to quantify viability .

Q. What challenges arise in determining hydrogen-bonding networks via X-ray crystallography?

  • Crystal Packing : Intermolecular O–H⋯O bonds between carboxylic acid and solvent molecules (e.g., dimethylformamide) require low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Data-to-Parameter Ratio : Aim for ratios >14.0 to ensure model reliability, as seen in triclinic systems (e.g., a = 3.824 Å, α = 81.83°) .

Q. How can reaction mechanisms for cyclization and substitution be elucidated?

  • Kinetic Studies : Monitor activation energy via Arrhenius plots for cyclization steps under varying temperatures (e.g., 80–130°C) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in the chromene ring during cyclization .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for nucleophilic substitution at the 6-chloro position .

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